
7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide” is a complex organic molecule that contains a furan ring, a phenethyl group, and a thiazepane ring with a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan compounds are typically synthesized from furfural, which is produced from agricultural byproducts like corncobs or sugar cane bagasse . Thiazepane derivatives can be synthesized through various methods, including cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its furan ring, phenethyl group, and thiazepane ring with a carboxamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Thiazepane is a seven-membered ring containing six carbon atoms and one nitrogen atom.Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . The reactivity of this specific compound would depend on the positions and orientations of its functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Wissenschaftliche Forschungsanwendungen
Furan Fatty Acids and Metabolism
Furan Fatty Acids and Glucose Metabolism : Lankinen et al. (2015) investigated the association between 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a metabolite of furan fatty acids, and glucose metabolism. Their study suggests that moderately elevated concentration of CMPF, resulting from increased intake of fish, is not harmful to glucose metabolism, indicating the potential metabolic neutrality or benefits of certain furan fatty acids in human health [Lankinen et al., 2015].
Omega-3 Fatty Acids and CMPF : Liu et al. (2020) reported on the effects of consuming pure omega-3 fatty acids (EPA, DPA, DHA) on plasma levels of CMPF. Their findings suggest that omega-3 fatty acids can significantly increase plasma CMPF levels, hinting at the complex metabolic interactions between dietary intake of specific nutrients and furan fatty acid metabolites [Liu et al., 2020].
Furan Exposure and Human Health
Furan Metabolites and Tobacco Smoke Exposure : Grill et al. (2015) explored the association between furan-derived urinary metabolites and tobacco smoke exposure in humans. Their research underscores the importance of identifying biomarkers for furan exposure, which could have implications for assessing the risk of exposure to furan-containing environments or products [Grill et al., 2015].
Furancarboxylic Acids in Uremic Serum : Niwa et al. (1988) detected several furancarboxylic acids in uremic serum, indicating their potential role as inhibitors of drug binding. This study highlights the accumulation of furan derivatives in the context of renal failure and their interaction with pharmaceutical compounds [Niwa et al., 1988].
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(furan-2-yl)-N-(2-phenylethyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-18(19-10-8-15-5-2-1-3-6-15)20-11-9-17(23-14-12-20)16-7-4-13-22-16/h1-7,13,17H,8-12,14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOYBHNQIUUAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

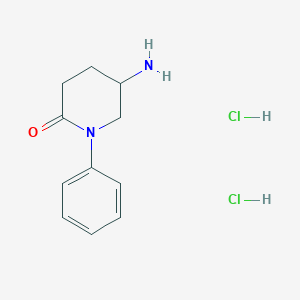
![methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether](/img/structure/B2716755.png)
![2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2716756.png)

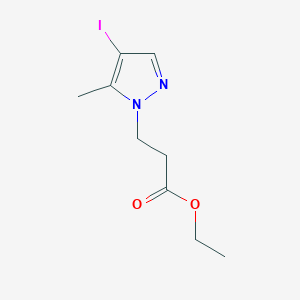
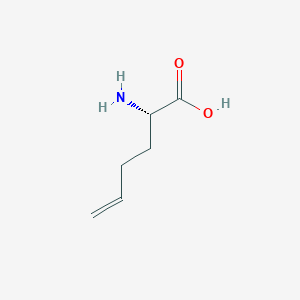
![methyl 2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2716765.png)
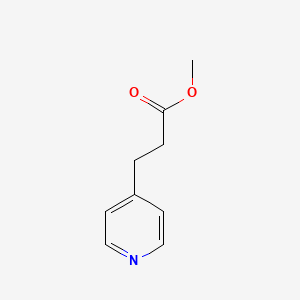


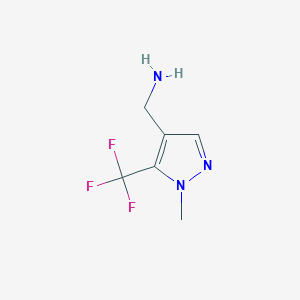
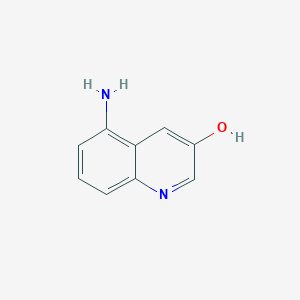

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716776.png)